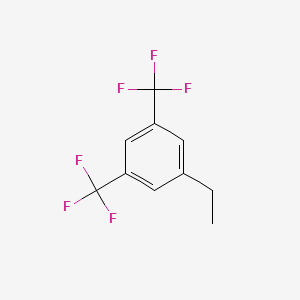
2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, a new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety were efficiently synthesized and characterized by spectroscopic methods and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
FMP-Dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a drug delivery vehicle. In addition, FMP-Dioxolane has been used in the study of gene expression, protein synthesis, and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of FMP-Dioxolane is not fully understood. However, it is believed that the compound binds to certain proteins, altering their structure and function. This binding can result in changes in gene expression, protein synthesis, and enzyme inhibition.
Biochemical and Physiological Effects
FMP-Dioxolane has been found to have a variety of biochemical and physiological effects. In particular, the compound has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FMP-Dioxolane in laboratory experiments is its ease of synthesis. The compound can be synthesized in a single step, making it a relatively simple and efficient method for producing the compound. Additionally, FMP-Dioxolane has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein synthesis, and enzyme inhibition.
However, there are some limitations to using FMP-Dioxolane in laboratory experiments. The compound is not very stable, and can degrade over time. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of FMP-Dioxolane. For example, the compound could be used as a drug delivery vehicle, as it has been found to modulate gene expression, affect protein synthesis, and inhibit enzymes. Additionally, FMP-Dioxolane could be used in the development of new catalysts, as it has been found to be an effective catalyst in the synthesis of other compounds. Finally, FMP-Dioxolane could be used in the development of new materials, as it has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSQNHJAUNRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

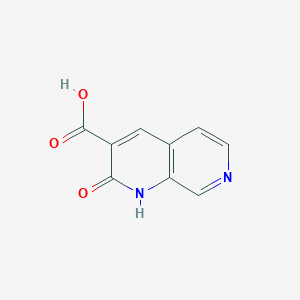
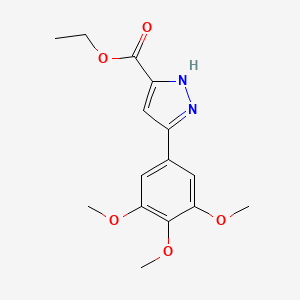
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

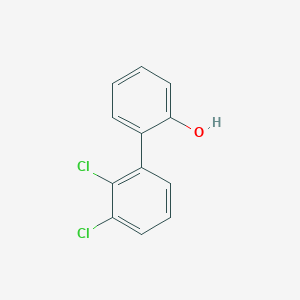
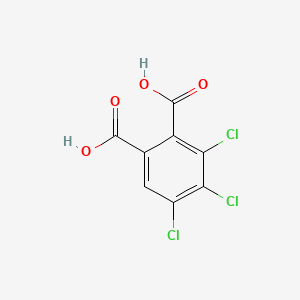

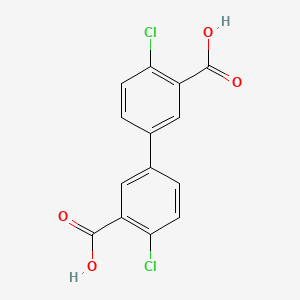

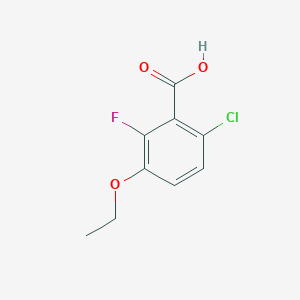
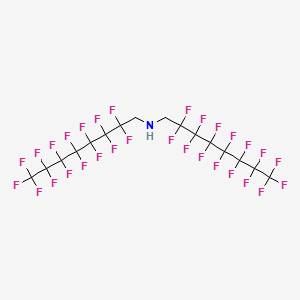
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)
